3-Acetamido-6,7-diacetoxycoumarin
Description
3-Acetamido-6,7-diacetoxycoumarin is a synthetic coumarin derivative characterized by three key functional groups: an acetamido group at position 3 and two acetoxy groups at positions 6 and 7 of the coumarin backbone.
Synthesis:
The synthesis involves condensation of 2,4,5-trihydroxybenzaldehyde, acetylglycine, and sodium acetate in acetic anhydride under reflux, followed by hydrolysis with HCl and acetic acid to yield the final product. The acetyl groups act as protective moieties, which are later removed to generate hydroxylated derivatives .
Properties
CAS No. |
22065-09-4 |
|---|---|
Molecular Formula |
C15H13NO7 |
Molecular Weight |
319.27 g/mol |
IUPAC Name |
(3-acetamido-7-acetyloxy-2-oxochromen-6-yl) acetate |
InChI |
InChI=1S/C15H13NO7/c1-7(17)16-11-4-10-5-13(21-8(2)18)14(22-9(3)19)6-12(10)23-15(11)20/h4-6H,1-3H3,(H,16,17) |
InChI Key |
GRGSLGZKNJABOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC(=C(C=C2OC1=O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-6,7-diacetoxycoumarin typically involves the acetylation of 3-acetamidocoumarin. One common method is the reaction of 3-acetamidocoumarin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production methods for coumarin derivatives often involve large-scale acetylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, time, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-6,7-diacetoxycoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Acetamido-6,7-diacetoxycoumarin has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anticoagulant and anti-inflammatory effects.
Industry: Utilized in the development of dyes, fragrances, and optical brighteners.
Mechanism of Action
The mechanism of action of 3-acetamido-6,7-diacetoxycoumarin involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects . It can also interfere with microbial cell wall synthesis, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues of 3-Acetamido-6,7-diacetoxycoumarin include compounds with variations in substituent type, position, and functional groups. Below is a comparative analysis based on and related research:
Functional and Physicochemical Properties
- Lipophilicity : The acetyl groups in this compound render it more lipophilic compared to hydroxylated (e.g., 3,6,7-trihydroxycoumarin) or sulfated derivatives (e.g., 6,7-dihydroxycoumarin-3-sulfate). This property influences its bioavailability and membrane permeability .
- Reactivity : Hydrolysis under acidic conditions removes acetyl groups, making it a precursor for bioactive hydroxylated coumarins. In contrast, halogenated analogues (e.g., bromo or chloro derivatives) exhibit enhanced stability and resistance to hydrolysis .
- Biological Activity : Sulfated coumarins (e.g., 6,7-dihydroxycoumarin-3-sulfate) are often associated with anticoagulant properties, whereas acetylated derivatives like this compound may serve as prodrugs for antioxidant or anti-inflammatory agents .
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